(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-14-7-11(8-15(25-2)16(14)26-3)19(23)22-9-12(10-22)18-20-17(21-28-18)13-5-4-6-27-13/h4-8,12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGBOLITVGRGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furan and oxadiazole moieties followed by their coupling with azetidine and trimethoxyphenyl groups. The synthetic routes often utilize various catalysts and controlled conditions to optimize yield and purity .
Chemical Structure
The compound features a complex structure that includes:
- Furan ring
- Oxadiazole moiety
- Azetidine ring
- Trimethoxyphenyl group
This unique combination contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds with oxadiazole moieties often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 9 nM to over 100 μM against different cancer types including breast (MCF-7) and colon (HT-29) cancers .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Example A | MCF-7 | 17 |
| Example B | HT-29 | 9 |
| Example C | A549 | >100 |
The mechanism of action may involve the inhibition of key enzymes or interference with cellular signaling pathways essential for cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate moderate activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The binding energy values in enzyme assays suggest potential interactions with bacterial enzymes like β-ketoacyl-acyl transporter protein synthase III (FabH) .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural features allow it to effectively bind to these targets, modulating their activity. Potential mechanisms include:
- Enzyme inhibition
- Receptor antagonism
- Interference with nucleic acid functions
These interactions can lead to downstream effects that inhibit tumor growth or microbial proliferation.
Comparative Studies
When compared to similar compounds such as other oxadiazole derivatives or azetidine-based structures, the unique combination of functional groups in this compound enhances its biological profile. For example:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound X | Oxadiazole | Anticancer |
| Compound Y | Azetidine | Antimicrobial |
| This Compound | Hybrid | Multi-target |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Anticancer Evaluation : A study demonstrated that derivatives of oxadiazoles exhibited potent anticancer activity across multiple cell lines, supporting the hypothesis that structural modifications can enhance efficacy.
- Antimicrobial Studies : Research on oxadiazole analogs revealed promising results against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Modifications
Phenyl vs. Trimethoxyphenyl Substitution
- Molecular weight = 295.29; Formula = C₁₆H₁₃N₃O₃ .
- Trimethoxyphenyl analog : The addition of three methoxy groups increases molecular weight (~337.35 g/mol, estimated) and TPSA (by ~45 Ų due to oxygen atoms), enhancing solubility and target affinity .
Heterocyclic Variations
- Isoxazole-substituted analog: (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(isoxazol-5-yl)methanone (CAS 1428363-70-5) replaces the phenyl group with an isoxazole ring. This introduces an additional hydrogen-bond acceptor (N–O group), altering pharmacokinetics (Formula = C₁₃H₁₀N₄O₄; MW = 286.24) .
- 1,3,4-Oxadiazole derivatives: Compounds like 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone exhibit insecticidal and antibacterial activities, highlighting the importance of oxadiazole positional isomerism .
Pharmacokinetic and Drug-Likeness Comparison
Table 1: Key Physicochemical Parameters
- Lipinski’s Rule of Five : All analogs comply with ≤1 violation, suggesting oral bioavailability .
- Fsp³ Index : The azetidine ring in the target compound increases Fsp³ (~0.35–0.40), approaching the optimal ≥0.42 for drug-likeness, unlike planar combretastatin analogs (Fsp³ ~0.20) .
- TPSA and Absorption : The target’s TPSA (~95 Ų) falls within the 60–140 Ų range, indicating moderate-to-high intestinal absorption, superior to high-TPSA combretastatin derivatives (>140 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
